molecular formula C6H3F2NO3 B1602326 3,5-Difluoro-4-nitrophenol CAS No. 147808-41-1

3,5-Difluoro-4-nitrophenol

Cat. No. B1602326
M. Wt: 175.09 g/mol
InChI Key: DDNBXAHODWXJKM-UHFFFAOYSA-N
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Patent
US08481566B2

Procedure details

A mixture of 4-nitro-3,5-difluorophenol (D10) (440 mg, 2.5 mmol), potassium carbonate (600 mg, 4.6 mmol), iodomethane (1 ml), and dimethylformamide (5 ml) stirred overnight at room temperature then ethyl acetate and water added and the solution washed with water then dried over MgSO4, filtered and evaporated to yield the title compound, pale brown oil, 370 mg.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([F:10])=[CH:8][C:7]([OH:11])=[CH:6][C:5]=1[F:12])([O-:3])=[O:2].[C:13](=O)([O-])[O-].[K+].[K+].IC.CN(C)C=O>O.C(OCC)(=O)C>[N+:1]([C:4]1[C:5]([F:12])=[CH:6][C:7]([O:11][CH3:13])=[CH:8][C:9]=1[F:10])([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1F)O)F
Name
Quantity
600 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
IC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1F)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.